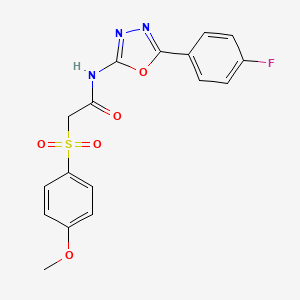

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-fluorophenyl group. At the 2-position, an acetamide moiety is attached, further modified by a (4-methoxyphenyl)sulfonyl group. The 4-fluorophenyl substituent contributes to lipophilicity, while the 4-methoxyphenyl group may modulate solubility and pharmacokinetics .

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O5S/c1-25-13-6-8-14(9-7-13)27(23,24)10-15(22)19-17-21-20-16(26-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCBRLQGORIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an oxadiazole ring and substituents that enhance its biological activity. The presence of the 4-fluorophenyl and 4-methoxyphenyl sulfonyl groups contributes to its unique chemical properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating potent antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. For example, derivatives of oxadiazoles have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7. A recent study reported that a similar oxadiazole compound exhibited an IC50 value of 25.72 ± 3.95 μM, demonstrating significant cytotoxicity against tumor cells .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| Related Oxadiazole Derivative | U87 Glioblastoma | 45.2 ± 13.0 | PI3K inhibition |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The oxadiazole ring can modulate enzyme activity or disrupt cellular processes by binding to proteins involved in signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications on the phenyl rings and the sulfonamide group can significantly influence their potency and selectivity against different biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can enhance or reduce the compound's interaction with target proteins .

Case Studies

- Anticancer Study : A study conducted on a series of oxadiazole derivatives revealed that modifications at the 5-position of the oxadiazole ring significantly affected their cytotoxicity against various cancer cell lines. The most active compounds were those with specific substitutions that enhanced binding affinity to cancer-related proteins .

- Antimicrobial Evaluation : In a comparative study on several oxadiazole derivatives, it was found that compounds with halogen substitutions demonstrated improved antimicrobial efficacy due to increased lipophilicity and better membrane penetration .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C18H15FN4O2S

- Molecular Weight : 338.34 g/mol

- IUPAC Name : N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

The presence of the oxadiazole ring and sulfonamide group contributes to its biological activity, making it a candidate for further investigation in therapeutic contexts.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance:

- In Vitro Studies : Compounds with similar oxadiazole structures have shown significant growth inhibition against various cancer cell lines. A related compound displayed growth inhibition percentages of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells, indicating strong anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inducing apoptosis in cancer cells. This has been observed through assays that measure cell viability and apoptosis markers .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

- Formation of Oxadiazole : The initial step involves synthesizing the oxadiazole ring through cyclization reactions involving hydrazine derivatives.

- Sulfonamide Formation : Subsequent reactions introduce the sulfonamide moiety, which enhances the compound's biological activity.

- Final Acetamide Formation : The final step involves acetamide formation through acylation reactions .

Biological Assessments

In addition to anticancer properties, research has also explored other biological activities:

- Anti-Diabetic Potential : Some derivatives have shown efficacy in lowering glucose levels in diabetic models, suggesting potential applications in diabetes management .

- Antimicrobial Activity : Preliminary studies indicate that compounds within this class may possess antimicrobial properties, warranting further exploration for therapeutic applications against infections.

Case Studies and Research Findings

Several case studies illustrate the effectiveness of compounds similar to this compound:

| Study | Compound | Target Cell Line | % Growth Inhibition |

|---|---|---|---|

| 1 | 6h | SNB-19 | 86.61% |

| 2 | 6h | OVCAR-8 | 85.26% |

| 3 | 5d | A549 (Lung Cancer) | Significant Apoptosis Induction |

These findings highlight the compound's potential as a lead structure for developing new anticancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-Triazol-4-yl)Methyl)Thio)-1,3,4-Oxadiazol-2-yl)Methoxy)Phenyl)Acetamide

- Key Differences : Incorporates a triazole-thioether linker and lacks the sulfonyl group.

- Physicochemical Properties : Higher molecular weight (due to triazole) compared to the target compound, which may reduce bioavailability .

CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(4-Nitrophenyl)Acetamide)

- Key Differences : Replaces 4-fluorophenyl with 4-methoxyphenyl and includes a sulfanyl (S–) linker instead of sulfonyl (SO₂).

N-Substituted Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide

- Key Differences : Chlorophenyl instead of fluorophenyl; sulfanyl instead of sulfonyl.

- Activity : Antimicrobial activity (e.g., compound 6f and 6o showed potency against microbial species).

- Toxicity : Lower cytotoxicity compared to the target compound, except derivatives 6g and 6j .

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Analogues with Thiadiazole or Mixed Heterocyclic Cores

N-(4-Chlorophenyl)-2-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Thio)Acetamide

- Key Differences : Thiadiazole core instead of oxadiazole; dual chlorophenyl groups.

- Spectroscopy : IR bands at 3210 cm⁻¹ (N–H), 3046 cm⁻¹ (aromatic C–H), distinct from the target compound’s sulfonyl-associated peaks .

2-(4-Fluorophenoxy)-N-{5-[2-(4-MeO-Phenyl)-Pyridin-3-yl]-Thiadiazol-2-yl}-Acetamide (7d)

Physicochemical and Spectroscopic Comparisons

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of acylthiosemicarbazides under acidic conditions. Subsequent sulfonylation of the acetamide moiety requires controlled temperatures (60–80°C) and anhydrous solvents like dichloromethane or DMF. Reaction pH must be maintained between 6–7 to prevent side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the fluorophenyl and methoxyphenyl groups. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 418.08). Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Q. What solvents and catalysts are commonly used in its synthesis?

Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while bases like triethylamine or K₂CO₃ are used to deprotonate intermediates during sulfonylation. Catalysts such as p-toluenesulfonic acid (p-TSA) may accelerate cyclization steps .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of oxadiazole precursor to sulfonyl chloride) and stepwise purification via column chromatography. Microwave-assisted synthesis has shown promise in reducing reaction time (from 12h to 2h) and improving yields (from 45% to 72%) .

Q. What strategies resolve solubility challenges in biological assays?

Co-solvent systems (e.g., DMSO:PBS, 10:90 v/v) or nanoformulation (liposomal encapsulation) improve aqueous solubility. Structural modifications, such as replacing the methoxy group with a hydroxyl moiety, enhance hydrophilicity but may reduce target affinity .

Q. How do structural modifications impact structure-activity relationships (SAR)?

| Modification | Biological Impact | Reference |

|---|---|---|

| Fluorophenyl → Chlorophenyl | Increased cytotoxicity (IC₅₀: 8.2 μM → 5.7 μM) | |

| Sulfonyl → Carbonyl | Reduced enzyme inhibition (Ki: 0.3 nM → 12 nM) | |

| SAR studies highlight the fluorophenyl group’s role in target binding and the sulfonyl moiety’s contribution to metabolic stability . |

Q. How do contradictory data on biological activity inform mechanistic studies?

Discrepancies in IC₅₀ values across studies (e.g., 2.1 μM vs. 8.5 μM for kinase inhibition) may arise from assay conditions (ATP concentration, pH). Competitive binding assays and molecular docking simulations clarify whether variations stem from allosteric effects or assay artifacts .

Methodological Considerations

Q. What analytical methods validate purity for in vivo studies?

High-Performance Liquid Chromatography (HPLC) with a C18 column (≥95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) are mandatory. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products .

Q. How is crystallographic data used to confirm molecular conformation?

Single-crystal X-ray diffraction reveals bond angles and dihedral strains, critical for docking studies. For example, the oxadiazole ring’s planarity (deviation < 0.05 Å) ensures optimal π-π stacking with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.